2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-12-6-4-10(5-7-12)14(18)9-20-15(19)11-2-1-3-13(17)8-11/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJLXIIPVUEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoate moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzophenone.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 3-hydroxybenzoate.
Substitution: Formation of 2-(4-substituted phenyl)-2-oxoethyl 3-hydroxybenzoate derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
a. Synthesis of Heterocycles
One of the primary applications of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is in the synthesis of heterocyclic compounds. It serves as an effective synthon for the production of oxazoles and imidazoles, which are crucial in pharmaceuticals and agrochemicals. Studies have shown that derivatives of this compound can facilitate the formation of complex heterocycles through condensation reactions .
b. Photolytic Reactions
The compound is also utilized in photolytic reactions, where it acts as a photoremovable protecting group for carboxylic acids. This property is valuable in organic synthesis, allowing for selective deprotection under mild conditions .
c. Organic Synthesis
In addition to heterocycle formation, it is employed in various organic synthesis routes due to its reactivity as a dicarbonyl compound. Its derivatives are frequently used as synthons in organic chemistry, particularly in the development of new synthetic methodologies .
Medicinal Chemistry Applications
a. Inhibitory Activity Against Enzymes
Recent studies have highlighted the compound's inhibitory activity against 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which play a critical role in cortisol metabolism. This property suggests potential applications in treating conditions related to cortisol imbalance, such as metabolic syndrome and obesity .
b. Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit analgesic and anti-inflammatory activities comparable to established drugs like celecoxib. Molecular docking studies have suggested that these compounds could effectively bind to COX-2 enzymes, indicating their potential as new therapeutic agents for pain management .
Material Science Applications
a. Crystal Engineering
The crystalline form of this compound has been studied for its structural properties through X-ray crystallography. The insights gained from these studies contribute to the understanding of crystal packing and intermolecular interactions, which are essential for material science applications .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl benzoate
- 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
- 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxybenzoate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is unique due to the specific positioning of the hydroxyl group on the benzoate moiety. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H13ClO4
- CAS Number : 325806-40-4
The presence of the 4-chlorophenyl and 3-hydroxybenzoate moieties contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of 2-(4-chlorophenyl)-2-oxoethyl compounds exhibit significant antimicrobial activity. A study reported that various synthesized compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal properties. It was shown to have notable activity against Candida albicans, with MIC values indicating effective inhibition .
Tyrosinase Inhibition
Another significant biological activity is the inhibition of tyrosinase, an enzyme involved in melanin production. Compounds related to 2-(4-chlorophenyl)-2-oxoethyl structures have been reported to inhibit tyrosinase with IC50 values as low as 0.0020 µM, highlighting their potential in treating hyperpigmentation disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with active sites of enzymes such as tyrosinase, preventing substrate access and thus inhibiting enzymatic activity.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death.
- Metabolic Transformation : The compound may undergo metabolic transformations that enhance its bioactivity or convert it into more potent derivatives.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various benzoate derivatives, including those related to 2-(4-chlorophenyl)-2-oxoethyl structures. The results indicated a correlation between structural modifications and increased antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Tyrosinase Inhibition Research
In a separate study focused on skin whitening agents, several derivatives of the compound were synthesized and tested for tyrosinase inhibition. The most active derivative showed an IC50 value significantly lower than that of traditional inhibitors like kojic acid, suggesting its potential as a safer alternative in cosmetic applications .
Q & A
Basic: What are the standard synthetic routes for 2-(4-Chlorophenyl)-2-oxoethyl 3-hydroxybenzoate?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between 3-hydroxybenzoic acid and 2-bromo-1-(4-chlorophenyl)ethanone. A typical procedure involves stirring equimolar amounts of the acid and bromo-ketone with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding ~88–93% . Key variables include solvent polarity, base strength, and reaction time.
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Primary characterization methods include:
- Single-crystal X-ray diffraction (SCXRD): Determines unit cell parameters (e.g., space group P2₁/c, a = 14.3036 Å, b = 12.1335 Å) and hydrogen-bonding networks .
- NMR/IR spectroscopy: Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, aromatic protons at δ 7.2–8.1 ppm).
- Melting point analysis: Validates purity (reported m.p. 387–388 K) .
Advanced: How does hydrogen bonding influence the crystal packing of this compound?
Methodological Answer:
In the crystal lattice, intermolecular O–H⋯O hydrogen bonds between the 3-hydroxy group and adjacent ester carbonyl oxygen stabilize the structure. These bonds form layers parallel to the bc plane, with geometric parameters such as D–H⋯A distances of ~1.79–2.12 Å and angles of ~169–174° . Computational tools like Mercury or PLATON can visualize these interactions, aiding in understanding packing efficiency and stability.
Advanced: How can this compound serve as a precursor for heterocyclic synthesis?
Methodological Answer:
The phenacyl ester moiety undergoes photolysis or nucleophilic displacement to generate reactive intermediates. For example:
- Oxazole synthesis: React with ammonium acetate under microwave irradiation to form 2,5-disubstituted oxazoles.
- Benzoxazepine formation: Use Pd-catalyzed C–H activation with o-aminophenols .
Experimental design should optimize light intensity (for photolysis) or catalyst loading (for transition-metal-mediated reactions).
Advanced: How can researchers resolve discrepancies in reported synthetic yields (e.g., 88% vs. 93%)?
Methodological Answer:
Yield variations may arise from:
- Purification methods: Recrystallization solvent (ethanol vs. acetone) impacts crystal purity.
- Reaction monitoring: Use TLC or in-situ IR to track intermediate consumption.
- Base stoichiometry: Excess K₂CO₃ (1.1–1.2 equiv) improves conversion but may cause side reactions. A DoE (Design of Experiments) approach can identify critical factors .
Advanced: How is SHELX software applied in structural refinement for this compound?
Methodological Answer:
SHELXL refines X-ray data by:
Model building: Assign atomic positions using F² data and electron density maps.
Hydrogen placement: Geometrically position H atoms (C–H = 0.93–0.97 Å) and refine freely for hydroxyl groups .
Validation: Check for R-factor convergence (R₁ < 0.05) and ADP (Atomic Displacement Parameter) consistency. SHELXPRO interfaces with CIF files for publication-ready reports .
Basic: What are the compound’s key structural features from crystallography?
Methodological Answer:
SCXRD reveals:
- Planar aromatic rings: Dihedral angle between chlorophenyl and benzoate rings is ~15–20°, indicating limited conjugation.
- Ester conformation: The C–O–C–O torsion angle is ~180°, favoring a trans configuration.
- Hydrogen-bonding motifs: O–H⋯O bonds create infinite chains, critical for thermal stability .
Advanced: What strategies explore the compound’s potential biological activity?
Methodological Answer:
While direct biological data are limited, analog studies suggest:
- Enzyme inhibition assays: Screen against kinases (e.g., EGFR) using fluorescence polarization.
- Molecular docking: Use AutoDock Vina to predict binding affinity with inflammatory targets (e.g., COX-2).
- Structure-activity relationship (SAR): Modify the hydroxy group to sulfonate or methyl ether derivatives and compare IC₅₀ values .
Advanced: How to validate crystallographic data integrity for this compound?
Methodological Answer:
Employ the IUCr’s checkCIF tool to:
- Verify PLATON alerts (e.g., missed symmetry, ADP mismatches).
- Ensure Rint < 5% for data completeness.
- Cross-validate hydrogen bonds with Mercury’s contact analysis .
Basic: What safety precautions are needed when handling this compound?
Methodological Answer:
- Toxicology: Limited data; assume irritant properties (use PPE: gloves, goggles).
- Waste disposal: Quench with aqueous NaOH to hydrolyze the ester, then neutralize before disposal.
- Stability: Store in amber vials at 4°C to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
